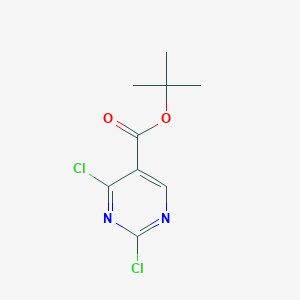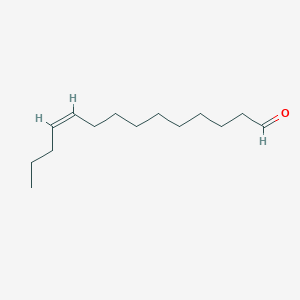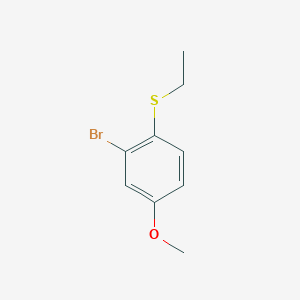
3-Aminopropane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de 3-Aminopropano-1,2-diol: es un compuesto químico con la fórmula molecular C3H9NO2·HClEste compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Método 1: Un método común involucra la reacción de 3-cloro-1,2-propanodiol con amoníaco en un ambiente alcalino. Se agrega hidróxido de sodio para facilitar la reacción, que se lleva a cabo a una temperatura de 40°C durante 2 horas.
Método 2: Otro método implica la reducción de (2-fenil-4,5-dihidrooxazol-5-il)metanol usando borohidruro de sodio en tetrahidrofurano (THF) seco.
Métodos de producción industrial: La producción industrial generalmente sigue rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación garantiza la producción eficiente de clorhidrato de 3-Aminopropano-1,2-diol .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El clorhidrato de 3-Aminopropano-1,2-diol puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: Se puede reducir para formar derivados de aminas más simples.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde el grupo amino es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Los agentes halogenantes como el cloruro de tionilo y el tribromuro de fósforo se utilizan para reacciones de sustitución.
Principales productos formados:
- Derivados oxidados
- Derivados de aminas reducidas
- Compuestos sustituidos con varios grupos funcionales
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como reactivo en la síntesis de moléculas de administración tipo lípidos para terapias de interferencia de ARN (ARNi) .
- Actúa como material de partida en la producción de materiales especiales .
Biología:
- Interviene en la síntesis de plantillas bioactivas para la preparación de polipéptidos catiónicos α-hélice y varios polímeros catiónicos para la administración de genes .
Medicina:
- Se utiliza en la preparación de iohexol, un medio de contraste no iónico para la tomografía computarizada de rayos X (TC-RX) .
Industria:
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-Aminopropano-1,2-diol implica su interacción con varios objetivos moleculares y vías. Actúa como precursor en la síntesis de moléculas bioactivas, que pueden interactuar con componentes celulares para ejercer sus efectos. Por ejemplo, en la administración de genes, el compuesto ayuda a formar polímeros catiónicos que pueden unirse a los ácidos nucleicos y facilitar su entrada a las células .
Comparación Con Compuestos Similares
Compuestos similares:
- 1-Aminoglicerol
- 2,3-Dihidroxipropilamina
- 3-Amino-2-hidroxipropanol
Comparación:
- Unicidad: El clorhidrato de 3-Aminopropano-1,2-diol es único debido a su estructura específica, que le permite participar en una amplia gama de reacciones químicas y aplicaciones. Su capacidad para formar complejos estables con varias moléculas lo hace particularmente valioso en la química medicinal y la administración de genes .
Propiedades
IUPAC Name |
3-aminopropane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEBGRLRYABJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)



![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)


![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)




![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
